4-(tert-Butyl)-2-ethynyl-1-methylbenzene
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Overview
Description
4-(tert-Butyl)-2-ethynyl-1-methylbenzene is an organic compound with the molecular formula C13H16. It contains a benzene ring substituted with a tert-butyl group, an ethynyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-ethynyl-1-methylbenzene typically involves the alkylation of a benzene ring followed by the introduction of an ethynyl group. One common method involves the following steps:
Alkylation: The benzene ring is first alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of more robust catalysts to withstand industrial conditions.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-ethynyl-1-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogenation, nitration, and sulfonation.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or oleum.
Oxidation: Potassium permanganate or ozone.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Halogenation: Halogenated derivatives of this compound.
Nitration: Nitro derivatives.
Sulfonation: Sulfonic acid derivatives.
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Scientific Research Applications
4-(tert-Butyl)-2-ethynyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-ethynyl-1-methylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions through the formation of a sigma complex intermediate, followed by the loss of a proton to regenerate the aromatic system.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced through interactions with specific reagents, leading to the formation of different products.
Comparison with Similar Compounds
4-(tert-Butyl)-2-ethynyl-1-methylbenzene can be compared with other similar compounds, such as:
4-tert-Butyl-1-methyl-benzene: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynyl-1-methyl-benzene: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-tert-Butyl-2-ethynyl-benzene: Lacks the methyl group, leading to variations in its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H16 |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-tert-butyl-2-ethynyl-1-methylbenzene |
InChI |
InChI=1S/C13H16/c1-6-11-9-12(13(3,4)5)8-7-10(11)2/h1,7-9H,2-5H3 |
InChI Key |
BXZQSWBVFJURAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C#C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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